molecular formula C32H22O4S B11960551 1-(4-{[4-(1-Naphthyloxy)phenyl]sulfonyl}phenoxy)naphthalene

1-(4-{[4-(1-Naphthyloxy)phenyl]sulfonyl}phenoxy)naphthalene

Cat. No.: B11960551
M. Wt: 502.6 g/mol
InChI Key: YXDVFKLDISXBSU-UHFFFAOYSA-N
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Description

1-(4-{[4-(1-Naphthyloxy)phenyl]sulfonyl}phenoxy)naphthalene is a complex organic compound with the molecular formula C32H22O4S and a molecular weight of 502.594 g/mol . This compound is characterized by the presence of naphthalene and phenyl groups connected through sulfonyl and ether linkages. It is primarily used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[4-(1-Naphthyloxy)phenyl]sulfonyl}phenoxy)naphthalene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-naphthol with 4-bromophenyl sulfone under basic conditions to form the intermediate 4-(1-naphthyloxy)phenyl sulfone. This intermediate is then reacted with 4-bromonaphthalene in the presence of a palladium catalyst to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[4-(1-Naphthyloxy)phenyl]sulfonyl}phenoxy)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-{[4-(1-Naphthyloxy)phenyl]sulfonyl}phenoxy)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-{[4-(1-Naphthyloxy)phenyl]sulfonyl}phenoxy)naphthalene involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The sulfonyl and ether linkages play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{[4-(1-Naphthyloxy)phenyl]sulfonyl}phenoxy)naphthalene is unique due to its specific combination of naphthalene and phenyl groups connected through sulfonyl and ether linkages. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C32H22O4S

Molecular Weight

502.6 g/mol

IUPAC Name

1-[4-(4-naphthalen-1-yloxyphenyl)sulfonylphenoxy]naphthalene

InChI

InChI=1S/C32H22O4S/c33-37(34,27-19-15-25(16-20-27)35-31-13-5-9-23-7-1-3-11-29(23)31)28-21-17-26(18-22-28)36-32-14-6-10-24-8-2-4-12-30(24)32/h1-22H

InChI Key

YXDVFKLDISXBSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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